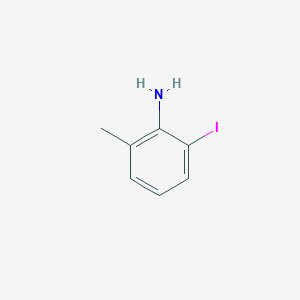

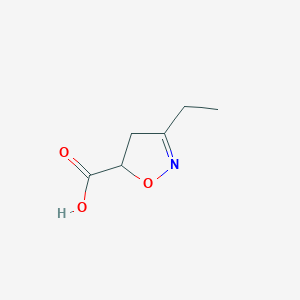

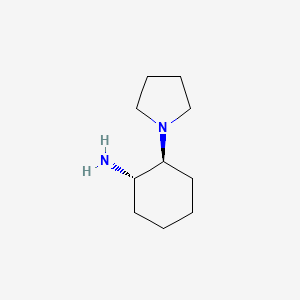

![molecular formula C6H3Cl2N3S2 B1601030 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS No. 87789-35-3](/img/structure/B1601030.png)

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Overview

Description

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3S2 and a molecular weight of 253.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrimidines, including 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, has been described in various studies . For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical And Chemical Properties Analysis

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a solid substance with a molecular weight of 253.16 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Pharmacology: Adenosine Receptor Antagonism

In pharmacology, this compound has been utilized in the design and synthesis of novel derivatives that exhibit high affinity for adenosine receptors . These receptors play a crucial role in numerous physiological processes, including cardiac rhythm and cerebral blood flow. The derivatives of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine have shown potential as potent A2A adenosine receptor antagonists, which could be beneficial in treating conditions like Parkinson’s disease and depression.

Material Science: Advanced Material Synthesis

The unique chemical structure of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine makes it valuable in material science for the synthesis of advanced materials. Its properties can be leveraged to develop new materials with specific characteristics, such as enhanced durability or conductivity, which could have applications in electronics, construction, and other industries.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s derivatives can be used to study enzyme inhibition . By observing how these derivatives interact with various enzymes, researchers can gain insights into the mechanisms of enzyme action and potentially develop new drugs that target specific biochemical pathways.

Agriculture: Antibacterial Agents

The antibacterial properties of thiazolo[4,5-d]pyrimidine derivatives make them candidates for use in agriculture . They could serve as the basis for developing new pesticides or treatments for bacterial infections in plants, contributing to increased crop yields and food security.

Environmental Science: Pollution Remediation

In environmental science, the reactivity of 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be harnessed for pollution remediation efforts. Its ability to participate in various chemical reactions may help in breaking down pollutants or in the synthesis of compounds that can neutralize harmful substances in the environment.

Analytical Chemistry: Chromatography and Spectroscopy

This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic and spectroscopic methods . Its well-defined structure and properties allow for accurate measurement and analysis of other substances, which is essential for quality control and research in various chemical industries.

Safety And Hazards

The safety information available indicates that 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

5,7-dichloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3S2/c1-12-6-11-4-2(13-6)3(7)9-5(8)10-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWQAKNSIYXJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515418 | |

| Record name | 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine | |

CAS RN |

87789-35-3 | |

| Record name | 5,7-Dichloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

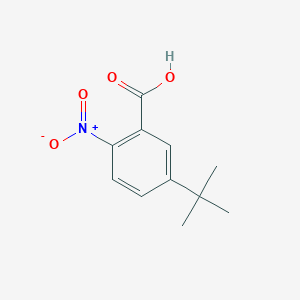

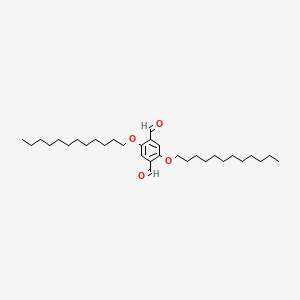

![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)